![molecular formula C13H16N2O B8619558 [2-(ethylamino)-6-methylquinolin-3-yl]methanol](/img/structure/B8619558.png)
[2-(ethylamino)-6-methylquinolin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(ethylamino)-6-methylquinolin-3-yl]methanol is a quinoline derivative with a unique structure that includes an ethylamino group at the 2-position, a methyl group at the 6-position, and a methanol group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(ethylamino)-6-methylquinolin-3-yl]methanol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions. For example, 2-chloro-6-methylquinoline can be reacted with ethylamine under reflux conditions to yield 2-(ethylamino)-6-methylquinoline.
Hydroxymethylation: The final step involves the introduction of the methanol group at the 3-position. This can be achieved through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [2-(ethylamino)-6-methylquinolin-3-yl]methanol can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form various reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology
Enzyme Inhibition: [2-(ethylamino)-6-methylquinolin-3-yl]methanol has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Antimicrobial Activity: The compound has shown promise as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.
Anti-inflammatory Properties: It has been investigated for its potential to reduce inflammation by inhibiting key enzymes involved in the inflammatory response
Industry
Dye Synthesis: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of [2-(ethylamino)-6-methylquinolin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
2-(ethylamino)ethanol: Similar in structure but lacks the quinoline core.
2-(methylamino)ethanol: Similar but with a methyl group instead of an ethyl group.
4-[2-(diethylamino)ethylamino]quinolin-7-ol: Contains a diethylamino group and exhibits antiplasmodial activity.
Uniqueness
Structural Features: The combination of the ethylamino group, methyl group, and methanol group on the quinoline core makes [2-(ethylamino)-6-methylquinolin-3-yl]methanol unique.
Biological Activity: Its specific interactions with enzymes and receptors distinguish it from other similar compounds, providing unique therapeutic potentials
Propiedades
Fórmula molecular |
C13H16N2O |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
[2-(ethylamino)-6-methylquinolin-3-yl]methanol |
InChI |
InChI=1S/C13H16N2O/c1-3-14-13-11(8-16)7-10-6-9(2)4-5-12(10)15-13/h4-7,16H,3,8H2,1-2H3,(H,14,15) |
Clave InChI |
CJCYHHKOPWISBT-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C(C=C2C=C(C=CC2=N1)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


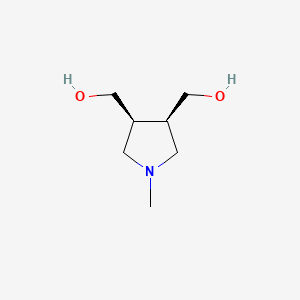
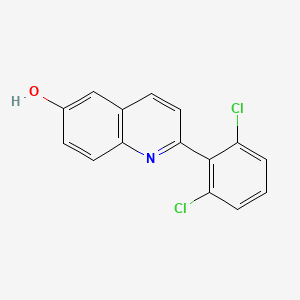

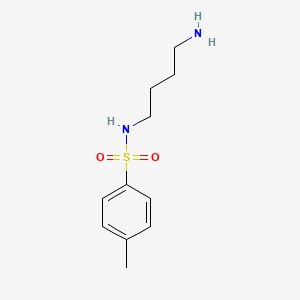

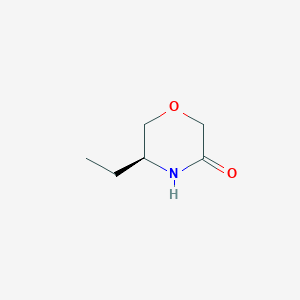

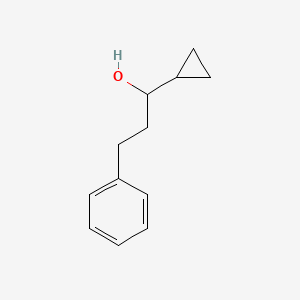
![tert-butyl N-[(3aS,6S,6aR)-6-fluoro-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate](/img/structure/B8619542.png)
![1-Propene, 3-bromo-2-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B8619547.png)

![5-(4-Fluoro-3-methoxyphenyl)-2-trifluoromethyl[1,8]naphthyridine](/img/structure/B8619565.png)
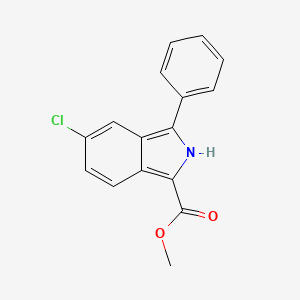
amino}heptanoic acid](/img/structure/B8619578.png)
